molecular formula C11H11IO4 B2695024 2-Ethoxy-4-formyl-6-iodophenyl acetate CAS No. 634171-98-5

2-Ethoxy-4-formyl-6-iodophenyl acetate

Cat. No. B2695024
M. Wt: 334.109
InChI Key: WRPNUIGPWCZDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-formyl-6-iodophenyl acetate is a chemical compound with the molecular formula C11H11IO4 . It has a molecular weight of 334.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-ethoxy-4-formyl-6-iodophenyl acetate . The InChI code for this compound is 1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethoxy-4-formyl-6-iodophenyl acetate is a powder that is stored at room temperature . The compound has a molecular weight of 334.11 .

Scientific Research Applications

Synthesis of Novel Compounds

A study by Noolvi et al. (2016) involved the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating the potential of related compounds in creating new antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Chiral Auxiliary Compounds

Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary, revealing its utility in separating diastereomeric alcohols and amines. This research highlights the compound's applicability in enhancing the chiral resolution of molecules (Majewska, 2019).

Crystal Nucleation and Solubility Studies

Research by Liu et al. (2015) on the solubility and crystal nucleation of curcumin polymorphs in organic solvents, including ethyl acetate, provides insights into the solubility behavior of similar compounds, underlining the importance of solvent choice in the crystallization processes of pharmaceuticals (Liu, Svärd, Hippen, & Rasmuson, 2015).

Carbohydrate Chemistry

Crich and Bowers (2006) introduced [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors, facilitating the synthesis of beta-D-mannopyranosides and beta-D-rhamnopyranosides. This work demonstrates the compound's relevance in carbohydrate chemistry and synthesis (Crich & Bowers, 2006).

Safety And Hazards

For safety information and potential hazards associated with 2-Ethoxy-4-formyl-6-iodophenyl acetate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNUIGPWCZDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-formyl-6-iodophenyl acetate

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